Etoloxamine
Overview
Description
Molecular Structure Analysis
The molecular structure of Etoloxamine consists of 19 carbon atoms, 25 hydrogen atoms, and 1 nitrogen atom . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 388.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Physical And Chemical Properties Analysis
Etoloxamine has several physical and chemical properties. It has a molar refractivity of 89.1±0.3 cm3, a polar surface area of 12 Å2, and a polarizability of 35.3±0.5 10-24 cm3 . It also has a surface tension of 37.5±3.0 dyne/cm and a molar volume of 282.6±3.0 cm3 .Scientific Research Applications
Anti-inflammatory, Analgesic, and Wound Healing Activities of Memecylon edule Roxb. Leaves :
- This study investigated the anti-inflammatory, analgesic, and antioxidant activities of Memecylon edule Roxb. leaves, traditionally used in Thailand. The ethyl acetate fraction showed significant interleukin-10 production, anti-inflammatory, and analgesic activities. This supports the traditional use of these leaves in inflammation and pain relief (Nualkaew et al., 2009).
Comparison of Deferoxamine and Methylprednisolone on Lipid Peroxidation in Spinal Cord Injury in Rats :
- This experimental study explored the protective effects of deferoxamine and methylprednisolone on lipid peroxidation and antioxidants after spinal cord injury in rats. It suggests that both treatments may offer beneficial effects, warranting further investigation into their potential in spinal cord injury treatment (Dinç et al., 2013).
Antioxidant and Antitumor Effects of Taraxacum formosanum on Non-Small-Cell Lung Cancer Cells :
- This study evaluated the antioxidant and antitumor effects of Taraxacum formosanum, a medicinal Chinese herb. It was found to have strong antioxidant properties and exerted antiproliferative and antimigration effects on non-small-cell lung cancer cells, suggesting its potential therapeutic value (Chien et al., 2018).
Effect of Trolox on Altered Vasoregulatory Gene Expression in Hepatic Ischemia/Reperfusion :
- This research investigated the effect of Trolox, a vitamin E analogue, on vasoregulatory gene expression during hepatic ischemia and reperfusion. Trolox showed a significant effect in suppressing increases in serum alanine aminotransferase and lipid peroxidation levels, suggesting its potential in treating hepatic ischemia/reperfusion (Eum & Lee, 2004).
Antidiabetic Effects of Syzygium cumini Leaves :
- This study investigated the antioxidant, antiglycation, and enzyme inhibitory activities of Syzygium cumini leaves. The findings indicated that the plant fractions, especially EtOAc and ButOH, had promising antioxidant and antiglycation properties, and could inhibit digestive enzymes, suggesting their potential in antidiabetic treatment (Franco et al., 2020).
properties
IUPAC Name |
2-(2-benzylphenoxy)-N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-13-9-8-12-18(19)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXIOWINQPQVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862567 | |
Record name | 2-(2-Benzylphenoxy)-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etoloxamine | |
CAS RN |
1157-87-5 | |
Record name | Etoloxamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Benzylphenoxy)-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETOLOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEZ417265P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.